5'-Guanylic acid

Description

Guanosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Guanosine-5'-monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.

A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.

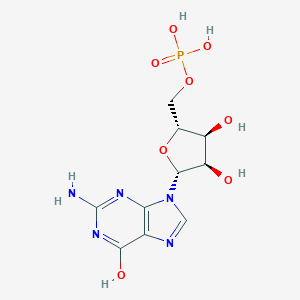

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5'-Guanylic Acid: A Comprehensive Technical Guide on its Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide integral to a myriad of fundamental biological processes. As a primary building block of RNA, its role extends far beyond nucleic acid synthesis, encompassing critical functions in cellular energy metabolism, intricate signal transduction cascades, and the regulation of gene expression.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular structure of this compound, its multifaceted biological functions, and detailed methodologies for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and further investigation of this vital biomolecule.

Molecular Structure and Physicochemical Properties

This compound is a ribonucleotide composed of three distinct chemical moieties: a phosphate (B84403) group, a pentose (B10789219) sugar (ribose), and the purine nucleobase, guanine.[2] The phosphate group is esterified to the 5'-carbon of the ribose sugar.

The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅O₈P | |

| Molar Mass | 363.223 g·mol⁻¹ | |

| Melting Point | 220 - 223°C | |

| pKa | 0.7, 2.4, 6.1, 9.4 | |

| Solubility | Slightly soluble in water. Practically insoluble in ethanol. | |

| Appearance | White to off-white crystalline powder. |

Biological Functions and Signaling Pathways

This compound is a central molecule in cellular biochemistry, participating in a wide array of physiological processes.

Precursor for Nucleic Acid Synthesis and Energy Metabolism

As a ribonucleotide, 5'-GMP is a fundamental monomeric unit required for the synthesis of RNA. Furthermore, it serves as a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is a crucial molecule for cellular energy transfer, analogous to ATP, and is essential for various metabolic reactions and cellular processes, including protein synthesis and signal transduction.

Role in Signal Transduction

This compound and its derivatives are key players in intracellular signaling.

Guanosine triphosphate (GTP) is the substrate for the synthesis of the second messenger, cyclic guanosine monophosphate (cGMP), in a reaction catalyzed by guanylate cyclase (GC). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates a variety of downstream targets, leading to diverse physiological responses such as smooth muscle relaxation, regulation of ion channel conductance, and inhibition of platelet aggregation. The cGMP signaling pathway is critical in cardiovascular physiology and neuronal function. The levels of cGMP are tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to 5'-GMP.

References

- 1. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. znaturforsch.com [znaturforsch.com]

The Discovery and History of 5'-Guanylic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) nucleotide of significant interest in various scientific fields.[1] It is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in numerous cellular processes.[1] Historically, its discovery and subsequent characterization have been pivotal in understanding taste perception, particularly the savory taste known as "umami." This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for a scientific audience.

The Discovery of this compound as an Umami Substance

The recognition of this compound as a key taste compound is credited to Japanese scientist Dr. Akira Kuninaka in 1957.[2][3] Building upon the earlier discovery of monosodium glutamate (B1630785) (MSG) by Professor Kikunae Ikeda in 1908 and 5'-inosinate by Dr. Shintaro Kodama in 1913, Dr. Kuninaka identified 5'-guanylate as the umami-conferring substance in dried shiitake mushrooms (Lentinula edodes).[2] His work not only isolated a new umami substance but also unveiled the synergistic effect between glutamate and 5'-nucleotides, a cornerstone of umami taste perception.

The Synergistic Effect

A landmark finding by Dr. Kuninaka was the potentiation of umami taste when 5'-guanylate is combined with glutamate. This synergistic effect, where the perceived umami intensity of the mixture is significantly greater than the sum of its individual components, is a hallmark of umami taste. It is now understood that 5'-guanylate acts as a positive allosteric modulator of the umami taste receptor, T1R1/T1R3, enhancing its response to glutamate.

Experimental Protocols

Isolation of this compound from Shiitake Mushrooms (Kuninaka, 1960)

While direct access to the full 1960 paper by Akira Kuninaka in the Journal of the Agricultural Chemical Society of Japan (Volume 34, pages 489-492) is limited in the provided search results, the general methodology can be inferred from secondary sources and related literature on nucleotide extraction from mushrooms. The process likely involved the following key steps:

-

Extraction: Dried shiitake mushrooms were subjected to a hot water extraction process to isolate water-soluble components, including nucleotides. The drying process itself is crucial as it leads to the breakdown of RNA by endogenous ribonucleases, thereby increasing the concentration of 5'-mononucleotides.

-

Purification using Ion-Exchange Chromatography: The resulting aqueous extract would have been a complex mixture. Ion-exchange chromatography was a common and effective method during that era for separating nucleotides based on their charge. The extract would be passed through a resin, and different fractions would be eluted by changing the pH or salt concentration of the mobile phase.

-

Identification by Paper Chromatography and UV Spectroscopy: The separated fractions would then be analyzed. Paper chromatography was a standard technique for separating and identifying nucleotides. The position of the spots corresponding to known standards would be compared. Furthermore, UV spectroscopy would be used to confirm the identity of the purine base, as guanine-containing compounds exhibit a characteristic absorption maximum around 256-260 nm.

Early Chemical Synthesis of Guanosine 5'-Monophosphate (Michelson and Todd)

The pioneering work of Alexander M. Michelson and Alexander R. Todd in the 1940s and 1950s laid the foundation for the chemical synthesis of nucleotides. While their 1949 paper focused on ATP, their subsequent publications, such as the 1955 paper in the Journal of the Chemical Society, detailed the synthesis of various nucleotides. A general approach for the synthesis of this compound based on their work would involve:

-

Protection of Ribose Hydroxyl Groups: To ensure phosphorylation occurs specifically at the 5'-position, the 2' and 3'-hydroxyl groups of the guanosine ribose moiety are protected. A common protecting group used was the isopropylidene group, forming 2',3'-O-isopropylideneguanosine.

-

Phosphorylation of the 5'-Hydroxyl Group: The protected guanosine is then reacted with a phosphorylating agent. A common method involved the use of dibenzyl phosphorochloridate.

-

Deprotection: The protecting groups (isopropylidene and benzyl) are subsequently removed through hydrolysis to yield the final this compound.

Quantitative Data

| Compound | Source | Concentration Range | Analytical Method |

| This compound | Dried Shiitake Mushrooms | Varies significantly with drying conditions and mushroom part. | High-Performance Liquid Chromatography (HPLC) |

| Umami-enhancing 5'-nucleotides | Ten different shiitake mushroom samples | 5-20 ng/mL (LOQ) | Stable Isotope Labeling-Liquid Chromatography-Tandem Mass Spectrometry (SIL-LC-MS/MS) |

Signaling Pathway of Umami Taste

The sensation of umami is initiated by the binding of L-glutamate and 5'-nucleotides to the T1R1/T1R3 G-protein coupled receptor (GPCR) located on taste bud cells. This compound acts as a potent enhancer of this signaling cascade.

Caption: Umami taste transduction pathway initiated by L-glutamate and enhanced by this compound.

Industrial Production

The initial method for producing this compound involved extraction from natural sources. However, industrial-scale production now primarily relies on two methods:

-

Enzymatic Hydrolysis of RNA: This method utilizes ribonucleases to break down RNA, typically from yeast, into its constituent 5'-mononucleotides. 5'-Phosphodiesterase is a key enzyme in this process. The resulting mixture of nucleotides is then purified to isolate 5'-GMP.

-

Fermentation: Microbial fermentation processes have been developed to produce this compound directly or its precursor, guanosine, which is then phosphorylated.

Caption: Workflow for the industrial production of this compound via enzymatic hydrolysis of yeast RNA.

Conclusion

The discovery of this compound by Dr. Akira Kuninaka was a seminal moment in the science of taste, solidifying the concept of umami as a fifth basic taste. From its initial isolation from shiitake mushrooms to its large-scale industrial production, the journey of this compound highlights the interplay of natural product chemistry, biochemistry, and food science. For researchers and professionals in drug development, the understanding of its interaction with the T1R1/T1R3 receptor provides a valuable model for studying GPCR modulation and allosteric binding, with potential implications for drug design and discovery.

References

The Biosynthesis of 5'-Guanylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 5'-Guanylic acid (GMP), a critical nucleotide for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1][2] The guide details the de novo and salvage pathways of GMP synthesis, the kinetics of the key enzymes involved, and the regulatory mechanisms that govern this essential metabolic route. Detailed experimental protocols are provided to facilitate further research and drug development efforts targeting this pathway.

Overview of GMP Biosynthesis Pathways

Cells employ two primary routes for the synthesis of GMP: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This pathway synthesizes GMP from simpler precursor molecules. It begins with the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch-point intermediate for the synthesis of both adenine (B156593) and guanine (B1146940) nucleotides.[3][4] The conversion of IMP to GMP is a two-step process catalyzed by Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS).[5] This pathway is particularly active in rapidly proliferating cells to meet the high demand for nucleotides.

-

Salvage Pathway: This pathway recycles pre-existing purine (B94841) bases, primarily guanine, to synthesize GMP. This process is energetically more efficient than the de novo pathway and is essential in tissues with limited or no de novo synthesis capabilities. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

De Novo Biosynthesis of this compound

The de novo synthesis of GMP from the central purine intermediate, IMP, is a critical control point in nucleotide metabolism.

Conversion of IMP to XMP by IMP Dehydrogenase (IMPDH)

The first committed and rate-limiting step in the de novo synthesis of GMP is the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), catalyzed by IMPDH.

Reaction: IMP + NAD+ + H₂O → XMP + NADH + H+

IMPDH is a highly conserved enzyme and a significant target for immunosuppressive, antiviral, and anticancer drugs.

Conversion of XMP to GMP by GMP Synthetase (GMPS)

The final step in the de novo pathway is the conversion of XMP to GMP, a reaction catalyzed by GMP Synthetase (GMPS). This enzyme utilizes glutamine as the primary nitrogen donor and requires ATP for the activation of XMP.

Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPi

GMPS is a complex enzyme with two distinct catalytic domains: a glutamine amidotransferase (GATase) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase domain that catalyzes the transfer of the amino group to the adenylated XMP intermediate.

Salvage Pathway of this compound Biosynthesis

The salvage pathway provides an energetically favorable alternative for GMP production by recycling guanine.

Conversion of Guanine to GMP by HGPRT

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP.

Reaction: Guanine + PRPP → GMP + PPi

Deficiencies in HGPRT activity can lead to severe metabolic disorders, highlighting the importance of this salvage pathway.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in GMP biosynthesis are crucial for understanding their function and for the development of targeted inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) | Reference |

| IMPDH Type I | Human | IMP | 14 | 1.8 | - | 1.29 x 10⁵ | |

| Human | NAD | 42 | 1.8 | - | 4.29 x 10⁴ | ||

| IMPDH Type II | Human | IMP | 9 | 1.4 | - | 1.56 x 10⁵ | |

| Human | NAD | 32 | 1.4 | - | 4.38 x 10⁴ | ||

| GMPS | E. coli | XMP | 35.3 | - | 40,000 | - | |

| HGPRT | Human | Hypoxanthine (B114508) | - | 18 (IMP formation) | - | - | |

| Human | Guanine | - | 275 (GMP formation) | - | - |

Regulation of GMP Biosynthesis

The biosynthesis of GMP is tightly regulated to maintain a balanced pool of purine nucleotides.

-

Feedback Inhibition: The end-product, GMP, acts as a feedback inhibitor of the de novo pathway. GMP, along with AMP, allosterically inhibits PRPP amidotransferase, the first committed step in purine synthesis. GMP also directly inhibits its own synthesis from IMP.

-

Allosteric Regulation: IMPDH activity is allosterically regulated by adenine and guanine nucleotides, ensuring a balance between the two purine nucleotide pools.

-

Substrate Availability: The availability of precursors such as PRPP and glutamine also plays a crucial role in regulating the rate of GMP synthesis.

-

Redox State: The salvage pathway can be regulated by the cellular redox state, with NADH inhibiting HGPRT activity.

Experimental Protocols

IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)

This protocol measures IMPDH activity by monitoring the increase in NADH absorbance at 340 nm.

Materials:

-

Assay Buffer: 1 M Tris-HCl (pH 8.8), 1 M KCl, 30 mM EDTA, 1 mM DTT

-

Substrates: IMP, NAD+

-

Enzyme: Purified IMPDH or cell lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a final volume of 200 µL containing the assay buffer, 10 µL of the enzyme solution, and NAD+.

-

Incubate the mixture at 30 °C.

-

Initiate the reaction by adding IMP to a final concentration of 1 mM.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

GMP Synthetase (GMPS) Activity Assay (HPLC-based)

This protocol quantifies GMPS activity by measuring the conversion of XMP to GMP using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Reaction Buffer: 20 mM EPPS (pH 8.5), 10 mM MgCl₂, NH₄OAc (as ammonia source)

-

Substrates: XMP, ATP

-

Enzyme: Purified GMPS or cell lysate

-

Quenching Solution: EDTA

-

HPLC system with a C18 column and UV detector

Procedure:

-

Set up the enzymatic reaction with GMPS, XMP, and ATP in the reaction buffer.

-

Incubate at the desired temperature (e.g., 25 °C).

-

At various time points, terminate the reaction by adding EDTA.

-

Inject the quenched reaction mixture into the HPLC system.

-

Separate the nucleotides (XMP, GMP, ATP, ADP, AMP) using an appropriate gradient.

-

Quantify the amount of GMP produced by integrating the peak area and comparing it to a standard curve.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (HPLC-based)

This protocol determines HGPRT activity by measuring the formation of IMP from hypoxanthine and PRPP.

Materials:

-

Substrates: Hypoxanthine, PRPP

-

Enzyme: Cell lysate (e.g., from red blood cells)

-

HPLC system with a suitable column and UV detector

Procedure:

-

Incubate the cell lysate with hypoxanthine and PRPP in a suitable buffer.

-

After a defined incubation period, stop the reaction (e.g., by adding acid).

-

Separate the reaction products by HPLC.

-

Quantify the amount of IMP formed to determine the enzyme activity.

Purification of Recombinant IMPDH and GMPS

Recombinant IMPDH and GMPS can be expressed in E. coli and purified using affinity chromatography.

Expression:

-

Clone the gene of interest into an expression vector (e.g., pET vector with a His-tag).

-

Transform the plasmid into a suitable E. coli expression strain.

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.

Purification:

-

Lyse the bacterial cells and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column to remove unbound proteins.

-

Elute the His-tagged protein using an imidazole (B134444) gradient.

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

Metabolic Flux Analysis using Isotope Labeling

Metabolic flux analysis (MFA) with stable isotopes (e.g., ¹³C or ¹⁵N) is a powerful technique to quantify the flow of metabolites through the GMP biosynthesis pathway.

Workflow Overview:

-

Isotope Labeling: Culture cells in a medium containing a labeled precursor, such as [¹⁵N]glycine or [¹³C]glucose.

-

Metabolite Extraction: After a specific incubation time, quench the metabolism and extract intracellular metabolites.

-

Mass Spectrometry (MS) Analysis: Analyze the isotopic enrichment in IMP, XMP, and GMP using LC-MS or GC-MS.

-

Flux Calculation: Use computational models to calculate the flux rates through the de novo and salvage pathways based on the mass isotopomer distributions.

Signaling Pathways and Experimental Workflows

De Novo Biosynthesis Pathway of this compound

Caption: De novo biosynthesis pathway of this compound from IMP.

Salvage Pathway of this compound Biosynthesis

Caption: Salvage pathway for the synthesis of this compound from guanine.

Experimental Workflow for Metabolic Flux Analysis

References

- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

"role of 5'-Guanylic acid in cellular metabolism"

An In-depth Technical Guide to the Role of 5'-Guanylic Acid in Cellular Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, or guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide central to cellular function. Beyond its fundamental role as a monomeric precursor for RNA synthesis, GMP is a critical node in the intricate network of cellular metabolism and signaling. It is the direct precursor for the synthesis of guanosine triphosphate (GTP), an essential molecule for energy transfer, microtubule polymerization, and G-protein coupled receptor (GPCR) signaling. Furthermore, GMP is the substrate for the synthesis of the vital second messenger, cyclic guanosine monophosphate (cGMP), which orchestrates a vast array of physiological processes. This technical guide provides a comprehensive overview of GMP's lifecycle—from its biosynthesis and catabolism to its pivotal role in the cGMP signaling cascade. It includes quantitative data on key enzymes, detailed experimental protocols for its study, and diagrams of core metabolic and signaling pathways, offering a valuable resource for professionals in research and drug development.

Introduction to this compound (GMP)

Guanosine monophosphate (GMP) is a nucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1] As a fundamental building block of the cell, its roles are multifaceted:

-

Precursor for Nucleic Acids: GMP is phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP), which is incorporated into RNA during transcription.[1] Its deoxy-form (dGMP) is a precursor for DNA synthesis.

-

Energy Metabolism: The conversion of GMP to GDP and GTP is integral to cellular energy transfer, with GTP hydrolysis providing energy for processes like protein synthesis and signal transduction.[2]

-

Signaling Molecule Precursor: GMP is the direct precursor to cyclic GMP (cGMP), a ubiquitous second messenger that mediates signals from nitric oxide (NO) and natriuretic peptides, influencing processes from vasodilation to neuroplasticity.[1][3]

The cellular pool of GMP is tightly regulated through a balance of de novo synthesis, salvage pathways, and catabolism.

GMP Biosynthesis Pathways

Cells employ two primary routes to synthesize GMP: the energy-intensive de novo pathway and the efficient salvage pathway.

De Novo Synthesis

The de novo synthesis of purines builds the nucleotide from simpler precursors, culminating in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch-point for both AMP and GMP synthesis. The conversion of IMP to GMP is a two-step process.

-

IMP Dehydrogenase (IMPDH): IMP is first oxidized to xanthosine (B1684192) monophosphate (XMP). This reaction is catalyzed by IMP dehydrogenase (IMPDH) and uses NAD+ as a cofactor. This step is the rate-limiting step in the de novo synthesis of guanine nucleotides.

-

GMP Synthetase (GMPS): XMP is then aminated to form GMP. This reaction is catalyzed by GMP synthetase (GMPS), which utilizes glutamine as the nitrogen donor and requires energy from the hydrolysis of ATP to AMP and pyrophosphate.

This pathway is subject to feedback inhibition; high levels of GMP can inhibit IMPDH, thus regulating its own production.

Salvage Pathway

The purine salvage pathway is an energy-conserving mechanism that recycles purine bases and nucleosides generated from the degradation of nucleic acids. Free guanine can be directly converted back into GMP in a single step catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-5-phosphate (B1218738) donor.

GMP Catabolism

GMP that is not utilized for anabolic processes is catabolized. The process generally involves dephosphorylation and subsequent modification of the guanine base.

-

Dephosphorylation: GMP is dephosphorylated by 5'-nucleotidases to form the nucleoside guanosine .

-

Deribosylation: Guanosine is then cleaved by purine nucleoside phosphorylase (PNP) into guanine and ribose-1-phosphate.

-

Deamination: Guanine is deaminated by guanase to form xanthine (B1682287) .

-

Oxidation: Xanthine is subsequently oxidized by xanthine oxidase to uric acid , which is the final product of purine degradation in humans and is excreted in the urine.

Quantitative Data on GMP Metabolism

The efficiency and regulation of GMP metabolic pathways are reflected in the kinetic properties of its key enzymes and the resulting cellular concentrations of guanylate nucleotides.

Table 1: Kinetic Parameters of Key Enzymes in GMP Biosynthesis

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| IMPDH Type II | Human | IMP | 10 - 20 | >1 | |

| NAD⁺ | 40 - 100 | - | |||

| GMPS | E. coli | XMP | 29 - 166 | 0.094 | |

| ATP | 27 - 452 | - | |||

| Glutamine | 240 - 2690 | - | |||

| GMPS | Human | XMP | ~10 (K₀.₅) | - |

| | | NH₄Cl | 174,000 | - | |

Note: K_m values can vary significantly based on assay conditions and the presence of allosteric effectors.

Table 2: Representative Cellular Concentrations of cGMP

| Cell/Tissue Type | Condition | cGMP Concentration | Source |

|---|---|---|---|

| Various | Basal Range | 0.1 - 1.0 µM | |

| Frog Rod Outer Segments | Dark-adapted (free) | ~3.5 µM | |

| Human Breast Tissue | Normal | Lower Levels | |

| Malignant Carcinoma | Significantly Increased | ||

| Leukocytes | Normal | Baseline | |

| Acute Leukemia | No significant change |

| Hepatoma (7288ctc) | Cancer | >4-fold higher than normal liver | |

The cGMP Signaling Pathway

One of the most critical metabolic fates of GMP is its conversion to cGMP, which functions as a key intracellular signaling molecule.

cGMP Synthesis and Degradation

-

Synthesis: cGMP is synthesized from GTP by the enzyme guanylate cyclase (GC) . There are two major forms of GC:

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO). NO binding to the heme cofactor of sGC activates the enzyme, leading to a rapid increase in cGMP levels.

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors activated by extracellular ligands, such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP).

-

-

Degradation: The cGMP signal is terminated by phosphodiesterases (PDEs) , which hydrolyze the cyclic 3',5'-phosphodiester bond of cGMP to form the inactive 5'-GMP. Several PDE families can hydrolyze cGMP, with PDE5, PDE6, and PDE9 being cGMP-specific. The inhibition of these PDEs (e.g., by drugs like sildenafil) prolongs the cGMP signal.

Downstream Effectors of cGMP

The biological effects of cGMP are mediated primarily through three types of downstream proteins:

-

cGMP-dependent Protein Kinases (PKG): These are the most common effectors. Upon cGMP binding, PKG is activated and phosphorylates specific serine and threonine residues on target proteins, leading to changes in their activity. This cascade results in physiological responses such as smooth muscle relaxation (vasodilation).

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: In tissues like the retina and olfactory epithelium, cGMP directly binds to and opens these non-selective cation channels, altering membrane potential and triggering neuronal signals.

-

cGMP-regulated Phosphodiesterases: cGMP can allosterically regulate certain PDEs (like PDE2 and PDE3), creating complex crosstalk between the cGMP and cAMP signaling pathways.

Relevance in Drug Development

The central role of GMP and cGMP metabolism makes the enzymes in these pathways attractive targets for therapeutic intervention.

-

IMPDH Inhibitors: As IMPDH is the rate-limiting enzyme for GMP synthesis, its inhibition depletes guanine nucleotide pools, which is particularly effective in halting the proliferation of rapidly dividing cells. Mycophenolic acid, an IMPDH inhibitor, is a widely used immunosuppressant to prevent organ transplant rejection. This pathway is also a target for antiviral and anticancer therapies.

-

sGC Stimulators and Activators: Drugs like Riociguat stimulate sGC, increasing cGMP production independently of or synergistically with NO. They are used to treat pulmonary hypertension by promoting vasodilation.

-

PDE5 Inhibitors: Compounds such as sildenafil, tadalafil, and vardenafil (B611638) specifically inhibit PDE5, preventing the breakdown of cGMP. This enhances the NO-sGC-cGMP signaling pathway and is used to treat erectile dysfunction and pulmonary arterial hypertension.

Experimental Protocols

Studying the role of GMP requires robust methodologies for its quantification and for measuring the activity of related enzymes.

Protocol: Quantification of GMP by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying nucleotides from cellular extracts.

Objective: To measure the intracellular concentration of GMP.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency (~80-90%).

-

Harvest a known number of cells (e.g., 1-5 x 10⁶ cells) by trypsinization or scraping.

-

Wash the cell pellet twice with ice-cold PBS to remove media components.

-

Lyse the cells and precipitate proteins by adding 200 µL of ice-cold 0.6 M trichloroacetic acid (TCA). Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein debris.

-

-

Sample Extraction:

-

Transfer the supernatant (which contains the acid-soluble nucleotides) to a new tube.

-

Neutralize the TCA by adding an appropriate volume of a solution like 1 M trioctylamine (B72094) in 1,1,2-trichlorotrifluoroethane (B165192) and vortexing. The aqueous (upper) phase contains the nucleotides.

-

Alternatively, perform a water-saturated diethyl ether extraction three times to remove TCA.

-

Filter the final aqueous sample through a 0.22 µm syringe filter before analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system using phosphate buffers. A common mobile phase is a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate (as an ion-pairing agent), pH adjusted.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 260 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of a pure GMP standard.

-

Identify the GMP peak in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the concentration in the sample by integrating the peak area and comparing it against the standard curve. Normalize the final value to the initial cell number to report as pmol/10⁶ cells.

-

Protocol: PDE Activity Assay (Radiometric)

This method measures the activity of cGMP-hydrolyzing PDEs by tracking the conversion of radiolabeled [³H]cGMP to [³H]5'-GMP and subsequently to [³H]guanosine.

Objective: To determine the cGMP hydrolytic activity in a protein sample (e.g., cell lysate or purified enzyme).

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 40 mM MOPS, pH 7.5, 15 mM Mg-acetate, 0.2 mg/mL BSA).

-

In a microcentrifuge tube, combine the buffer, the protein sample (PDE source), and any inhibitors or activators being tested.

-

Initiate the reaction by adding the substrate mix containing a known concentration of unlabeled cGMP and a tracer amount of [³H]cGMP (e.g., 50,000 cpm). The final substrate concentration should be appropriate for the K_m of the PDE being studied (e.g., 1 µM).

-

-

Enzymatic Reaction:

-

Incubate the reaction at 30°C for a fixed time (e.g., 5-15 minutes). The time should be within the linear range of the reaction, ensuring <30% substrate hydrolysis.

-

Terminate the reaction by boiling the tubes for 1 minute to denature the PDE.

-

-

Conversion to Nucleoside:

-

Cool the tubes on ice.

-

Add a solution of snake venom 5'-nucleotidase (e.g., from Crotalus atrox) to each tube. This enzyme converts the [³H]5'-GMP product into [³H]guanosine. The unreacted [³H]cGMP is not a substrate for this enzyme.

-

Incubate at 30°C for an additional 10-20 minutes.

-

-

Separation and Quantification:

-

Separate the charged, unreacted [³H]cGMP from the neutral [³H]guanosine product using anion-exchange chromatography (e.g., a small Dowex or DEAE-Sephadex column).

-

Load the reaction mixture onto the pre-equilibrated column.

-

Wash the column with a low-salt buffer to elute the [³H]guanosine. The [³H]cGMP remains bound to the resin.

-

Collect the eluate in a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the amount of product formed based on the radioactivity in the eluate and the specific activity of the initial [³H]cGMP substrate.

-

Express PDE activity as pmol of cGMP hydrolyzed per minute per mg of protein.

-

Conclusion

This compound is far more than a simple structural component of RNA. It stands at a critical metabolic crossroads, governing the supply of guanine nucleotides for energy, biosynthesis, and, most notably, signal transduction. The synthesis and degradation pathways of GMP are tightly controlled and present validated targets for therapeutic intervention in immunosuppression, cancer, and infectious diseases. Furthermore, GMP's role as the obligate precursor to cGMP places it at the head of a signaling cascade that regulates a vast range of physiological outcomes. A thorough understanding of GMP metabolism, supported by robust quantitative and experimental methodologies, is therefore essential for researchers and clinicians aiming to unravel complex cellular processes and develop next-generation therapeutics.

References

- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 5'-Guanylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) 5'-monophosphate (5'-guanylate or GMP) is a pivotal purine (B94841) ribonucleotide vital to numerous biological processes. As a fundamental building block of RNA, it plays a crucial role in genetic transcription. Beyond this, 5'-guanylate and its derivatives are key players in cellular signaling, acting as second messengers, and are allosteric regulators of various enzymes.[1] Its sodium salt, disodium (B8443419) guanylate, is widely utilized as a flavor enhancer in the food industry, prized for its ability to impart the umami taste.[1][2] A comprehensive understanding of the physicochemical properties of 5'-guanylate is therefore essential for researchers in molecular biology, pharmacology, and drug development to harness its potential in therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the core physicochemical characteristics of 5'-guanylate, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of 5'-guanylate are summarized in the tables below, providing a consolidated reference for key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₅O₈P | [] |

| Molecular Weight | 363.22 g/mol | [4] |

| Appearance | Odorless, colorless or white crystals or white crystalline powder. | |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) |

Table 1: General Properties of 5'-Guanylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P | |

| Molecular Weight | 407.18 g/mol (anhydrous) | |

| Appearance | Odorless, colorless or white crystals or a white crystalline powder. | |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Table 2: General Properties of Disodium 5'-Guanylate

| Solvent | Solubility | Reference(s) |

| Water | Soluble (for disodium salt); Slightly soluble (for acid form). | |

| Ethanol | Sparingly soluble (for disodium salt); Practically insoluble (for acid form). | |

| Ether | Practically insoluble. |

Table 3: Solubility of 5'-Guanylate

| pKa Value | Description |

| ~0.7 | First dissociation of the phosphate group. |

| ~2.4 | Protonation of the N7 atom of the guanine (B1146940) base. |

| ~6.1 | Second dissociation of the phosphate group. |

| ~9.4 | Deprotonation of the N1-H of the guanine base. |

Table 4: Approximate pKa Values of this compound

| Temperature | pH | Half-life (t½) | Reference(s) |

| 121°C | 5 | 41 min | |

| 100°C | 4 | 6.4 hr | |

| 100°C | 7 | 8.2 hr | |

| 100°C | 9 | 38.5 hr | |

| 23°C | 5 | 19 years (estimated) |

Table 5: Stability of 5'-Guanylate (GMP) Under Various Conditions

Experimental Protocols

Determination of pKa Values by UV-Vis Spectrophotometry

The ionization constants (pKa values) of 5'-guanylate can be determined using UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) with known pH values.

-

Sample Preparation: Prepare a stock solution of 5'-guanylate in deionized water. For each measurement, dilute the stock solution to a constant final concentration in each of the different pH buffer solutions.

-

Spectrophotometric Measurement: Record the UV absorbance spectrum of each sample solution from approximately 200 nm to 400 nm using a UV-Vis spectrophotometer. Use the respective buffer solution as a blank.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH. The absorbance of the guanine ring is sensitive to protonation and deprotonation events.

-

Plot the absorbance at these selected wavelengths against the pH of the solutions.

-

The resulting titration curve will be sigmoidal for each ionization event. The pKa value corresponds to the pH at the inflection point of the curve, which is at half the maximum absorbance change.

-

Alternatively, plot the logarithm of the ratio of the protonated and deprotonated species concentrations against pH. The pKa is the x-intercept of this plot.

-

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of 5'-guanylate under various conditions (e.g., temperature, pH) can be quantitatively assessed by monitoring its degradation over time using reverse-phase HPLC.

Methodology:

-

Sample Incubation: Prepare solutions of 5'-guanylate in buffers of different pH values. Incubate these solutions at controlled temperatures. At specific time intervals, withdraw aliquots for analysis.

-

HPLC System:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient elution system can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

-

Detector: A UV detector set to 254 nm or 260 nm is used for detection.

-

-

Analysis:

-

Inject the collected aliquots into the HPLC system.

-

The concentration of the remaining 5'-guanylate is determined by measuring the area of its corresponding peak in the chromatogram.

-

Degradation products, such as guanosine and guanine, can also be identified and quantified if standards are available.

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the 5'-guanylate concentration versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the degradation rate constant (k).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Spectral Properties

UV-Vis Spectroscopy

5'-Guanylate exhibits a characteristic UV absorbance maximum at approximately 256 nm in 0.01 N HCl. The absorbance at 260 nm is commonly used for the quantification of nucleic acids. The ratio of absorbances at 260 nm and 280 nm can be used as an indicator of purity, with a ratio of ~1.8-2.0 being indicative of pure nucleic acid.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the functional groups in 5'-guanylate. The spectrum shows characteristic bands for the phosphate group, the ribose sugar, and the guanine base, which can be used for structural elucidation and to study intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of 5'-guanylate in solution. The chemical shifts of the protons and carbons in the ribose and guanine moieties provide information about the conformation and electronic environment of the molecule.

Degradation Pathways

The primary degradation pathway for 5'-guanylate in aqueous solution is hydrolysis. This process is influenced by both pH and temperature. The main reactions are the hydrolysis of the phosphate ester bond to yield guanosine and inorganic phosphate, followed by the cleavage of the glycosidic bond to release the guanine base and ribose.

Cellular Signaling

In the cell, 5'-guanylate is a precursor for the synthesis of guanosine triphosphate (GTP). GTP is a crucial energy source and a substrate for the synthesis of cyclic guanosine monophosphate (cGMP) by the enzyme guanylate cyclase. cGMP acts as a second messenger in a variety of signaling pathways, regulating processes such as smooth muscle relaxation, phototransduction, and platelet aggregation.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 5'-guanylate, including its structural and spectral characteristics, solubility, pKa values, and stability under various conditions. The inclusion of detailed experimental protocols and visual diagrams of key pathways and workflows offers a practical resource for researchers. A thorough understanding of these fundamental properties is indispensable for the effective application of 5'-guanylate in drug design, molecular biology research, and the development of novel biotechnologies.

References

- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Elimination of Acrolein by Disodium 5'-Guanylate or Disodium 5'-Inosinate at High Temperature and Its Application in Roasted Pork Patty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]

5'-Guanylic Acid vs. Guanosine Monophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5'-Guanylic acid and Guanosine (B1672433) Monophosphate (GMP), clarifying their synonymous nature and detailing their critical roles in cellular biochemistry. This document elucidates their chemical properties, metabolic pathways, and functions in cellular signaling. Detailed experimental protocols for their quantification and functional analysis are provided, alongside structured data and visual representations of key pathways to serve as a valuable resource for researchers in molecular biology, pharmacology, and drug development.

Introduction: Defining this compound and Guanosine Monophosphate

In the realm of molecular biology and biochemistry, the terms This compound and Guanosine Monophosphate (GMP) are used interchangeably to refer to the same fundamental biomolecule.[1] GMP is a ribonucleotide, a critical building block for RNA, and a central player in various metabolic and signaling pathways.[1]

Structurally, GMP is composed of three distinct moieties:

-

A purine (B94841) base: Guanine (B1146940)

-

A five-carbon sugar: Ribose

-

A phosphate (B84403) group esterified to the 5'-hydroxyl group of the ribose sugar.

Its IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, and it is assigned the CAS number 85-32-5. The synonymous use of "this compound" and "Guanosine Monophosphate" is well-established in scientific literature and chemical databases. For the remainder of this guide, the term "Guanosine Monophosphate" or its abbreviation "GMP" will be used.

Physicochemical Properties of Guanosine Monophosphate

A thorough understanding of the physicochemical properties of GMP is essential for its handling, analysis, and the interpretation of experimental results. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄N₅O₈P | |

| Molar Mass | 363.22 g/mol | |

| CAS Number | 85-32-5 | |

| Appearance | White crystalline powder | |

| Melting Point | 190-200 °C (decomposes) | |

| Solubility in Water | Slightly soluble | |

| pKa values | 0.7, 2.4, 6.1, 9.4 | |

| Intracellular [GTP] | ~100–200 µM | [2] |

Metabolism of Guanosine Monophosphate

The cellular pool of GMP is tightly regulated through a balance of de novo synthesis, salvage pathways, and catabolism.

De Novo Biosynthesis

The de novo synthesis of GMP is an energy-intensive process that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), a common precursor for both GMP and adenosine (B11128) monophosphate (AMP). The conversion of IMP to GMP involves two key enzymatic steps:

-

IMP Dehydrogenase (IMPDH): This NAD⁺-dependent enzyme catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[3] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.

-

GMP Synthetase (GMPS): This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the nitrogen donor and requiring ATP for activation.[3]

Salvage Pathway

The salvage pathway provides a more energy-efficient route to GMP synthesis by recycling pre-existing purine bases. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly yielding GMP.

Catabolism

The breakdown of GMP involves a series of enzymatic steps to degrade it into uric acid, which is then excreted. Key enzymes in this pathway include:

-

5'-Nucleotidase: Removes the phosphate group from GMP to yield guanosine.

-

Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond in guanosine to release guanine and ribose-1-phosphate.

-

Guanine Deaminase: Deaminates guanine to form xanthine (B1682287).

-

Xanthine Oxidase: Oxidizes xanthine to uric acid.

Role in Cellular Signaling: The cGMP Pathway

While GMP is a fundamental metabolite, its cyclic form, cyclic Guanosine Monophosphate (cGMP) , is a crucial second messenger in a multitude of signaling pathways. cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC) . There are two major forms of guanylate cyclase:

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm and activated by nitric oxide (NO).

-

Particulate Guanylate Cyclase (pGC): Transmembrane receptors activated by peptide hormones such as natriuretic peptides.

Once produced, cGMP exerts its effects by activating downstream targets, primarily Protein Kinase G (PKG) . PKG, in turn, phosphorylates a variety of cellular proteins, leading to diverse physiological responses, including smooth muscle relaxation, regulation of ion channel activity, and modulation of platelet aggregation. The cGMP signal is terminated by the action of phosphodiesterases (PDEs) , which hydrolyze cGMP back to GMP.

Quantitative Data for Key Enzymes

The following table summarizes key kinetic parameters for the enzymes involved in GMP metabolism and signaling. It is important to note that these values can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.

| Enzyme | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference(s) |

| IMP Dehydrogenase (IMPDH) | IMP | Varies significantly | Varies significantly | |

| NAD⁺ | Varies significantly | Varies significantly | ||

| GMP Synthetase (GMPS) | XMP | 8.8 - 166 | Varies | |

| ATP | Varies | Varies | ||

| Glutamine | 240 - 2690 | Varies | ||

| Soluble Guanylate Cyclase (sGC) | GTP | ~100-200 | Varies | |

| NO | Apparent Kₘ ~23 nM | Varies | ||

| Phosphodiesterases (PDEs) | cGMP | Low µM range | Varies |

Experimental Protocols

Quantification of GMP by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of GMP in biological samples. Optimization will be required based on the specific sample matrix and HPLC system.

Methodology Details:

-

Sample Preparation: Biological samples (tissues, cells) should be rapidly homogenized in a suitable buffer on ice to prevent enzymatic degradation. Deproteinization is crucial and can be achieved by adding a final concentration of ~0.5 M perchloric acid, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is then neutralized and filtered before injection.

-

Chromatography: A C18 reverse-phase column is commonly used. The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate) at a controlled pH, sometimes with an ion-pairing reagent like heptanesulfonate to improve retention of the polar GMP molecule. A gradient of an organic modifier like methanol (B129727) or acetonitrile (B52724) may be used for optimal separation.

-

Detection and Quantification: GMP has a strong UV absorbance at approximately 254 nm, which is typically used for detection. Quantification is achieved by comparing the peak area of GMP in the sample to a standard curve generated from known concentrations of a GMP standard.

Quantification of cGMP by Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying cGMP in a variety of biological samples.

Methodology Details:

-

Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP (e.g., cGMP-alkaline phosphatase or cGMP-peroxidase) for binding to a limited amount of a specific anti-cGMP antibody. The amount of enzyme-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

-

Procedure: Samples and standards are added to microplate wells that are coated with a secondary antibody (e.g., goat anti-rabbit IgG). The anti-cGMP antibody and the cGMP-enzyme conjugate are then added. After an incubation period, the wells are washed, and a substrate for the enzyme is added. The resulting colorimetric signal is measured, and the concentration of cGMP in the samples is determined by interpolation from a standard curve.

-

Acetylation: For samples with very low cGMP concentrations, an optional acetylation step can be performed on the samples and standards to increase the sensitivity of the assay.

Conclusion

This compound and Guanosine Monophosphate are synonymous terms for a vital ribonucleotide with multifaceted roles in cellular function. As a precursor for RNA synthesis and a key player in energy metabolism, its significance is well-established. Furthermore, its cyclic derivative, cGMP, acts as a critical second messenger in a wide array of signaling pathways, making the enzymes involved in GMP and cGMP metabolism attractive targets for drug development. This guide provides a foundational resource for researchers, offering a consolidated overview of the chemical properties, metabolic pathways, signaling functions, and analytical methodologies for this important biomolecule. The provided diagrams and structured data are intended to facilitate a deeper understanding and guide future research in this dynamic field.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 5'-Guanylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Guanylic acid (5'-GMP), a nucleotide of significant importance in the food and pharmaceutical industries, plays a crucial role in various biological processes. This technical guide provides a comprehensive overview of the enzymatic synthesis of 5'-GMP, focusing on two primary routes: the de novo synthesis pathway starting from inosine (B1671953) 5'-monophosphate (IMP) and the salvage pathway involving the direct phosphorylation of guanosine (B1672433). This document details the key enzymes, reaction mechanisms, and experimental protocols for these synthetic methods. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the described processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of 5'-GMP production methodologies.

Introduction

Guanosine 5'-monophosphate (GMP), also known as 5'-guanidylic acid, is a purine (B94841) ribonucleotide.[1] It is a fundamental building block for the synthesis of nucleic acids (RNA) and plays a vital role in cellular metabolism, signal transduction, and as a precursor for the synthesis of guanosine triphosphate (GTP).[2][3] Commercially, 5'-GMP and its salts, such as disodium (B8443419) guanylate, are widely used as flavor enhancers in the food industry to create an umami taste.[1] In the pharmaceutical sector, 5'-GMP and its derivatives are investigated for their potential as antiviral and anticancer agents.[4]

The production of 5'-GMP can be achieved through chemical synthesis, microbial fermentation, or enzymatic synthesis. Enzymatic synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. This guide focuses on the core enzymatic methodologies for 5'-GMP production.

Enzymatic Synthesis Pathways

The enzymatic synthesis of 5'-GMP primarily follows two pathways: the de novo synthesis pathway, which is a multi-step process starting from simpler precursors, and the salvage pathway, which recycles guanine (B1146940) or guanosine.

De Novo Synthesis Pathway: From IMP to GMP

The de novo synthesis of purine nucleotides culminates in the formation of inosine 5'-monophosphate (IMP), which serves as a crucial branch-point intermediate. The conversion of IMP to GMP is a two-step enzymatic process.

-

Oxidation of IMP to Xanthosine 5'-Monophosphate (XMP): The first step is the NAD+-dependent oxidation of IMP to XMP, catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) (EC 1.1.1.205).

-

Amination of XMP to GMP: The second and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase (GMPS) (EC 6.3.5.2). This reaction involves the amination of the C2 position of the xanthine (B1682287) ring. The nitrogen donor is typically L-glutamine, and the reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.

The overall reaction for the conversion of XMP to GMP is as follows: ATP + Xanthosine 5'-phosphate + L-glutamine + H₂O ⇌ AMP + Diphosphate + GMP + L-glutamate

References

5'-Guanylic Acid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a pivotal molecule in cellular signaling. While its intracellular role as a precursor to the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) is well-established, emerging evidence also points to a significant, albeit less understood, role for extracellular 5'-GMP in modulating neuronal activity. This technical guide provides a comprehensive overview of the core signaling pathways involving this compound, with a focus on both its intracellular and extracellular functions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in targeting these pathways for therapeutic intervention.

This guide is structured to provide an in-depth understanding of the molecular mechanisms, quantitative aspects, and experimental methodologies related to 5'-GMP signaling. All quantitative data are summarized in clearly structured tables to facilitate comparison, and detailed protocols for key experiments are provided. Furthermore, all signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise representation of the complex processes involved.

I. The Canonical Intracellular cGMP Signaling Pathway

The most well-characterized signaling role of this compound is as the substrate for the synthesis of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger that plays a critical role in a diverse array of physiological processes.[1] The intracellular concentration of cGMP is tightly regulated by the coordinated action of guanylate cyclases (GCs), which synthesize cGMP from GTP, and phosphodiesterases (PDEs), which degrade it to 5'-GMP.

Synthesis of cGMP: Guanylate Cyclases

Guanylate cyclases are the primary enzymes responsible for the synthesis of cGMP from guanosine triphosphate (GTP).[2] There are two major classes of guanylate cyclases: soluble guanylate cyclases (sGC) and particulate guanylate cyclases (pGC).

-

Soluble Guanylate Cyclase (sGC): sGCs are heterodimeric enzymes typically found in the cytoplasm.[3] The most common isoform consists of an α1 and a β1 subunit.[2] sGC is the primary receptor for nitric oxide (NO), a gaseous signaling molecule.[3] The binding of NO to the heme prosthetic group of the sGC β1 subunit induces a conformational change that activates the enzyme, leading to a significant increase in cGMP production.

-

Particulate Guanylate Cyclase (pGC): pGCs, also known as natriuretic peptide receptors (NPRs), are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. These receptors are activated by the binding of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to their extracellular domain. This binding event triggers a conformational change that activates the intracellular cyclase domain, resulting in cGMP synthesis.

Downstream Effectors of cGMP

Once synthesized, cGMP exerts its physiological effects by binding to and modulating the activity of three main classes of downstream effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).

-

cGMP-Dependent Protein Kinases (PKGs): PKGs are serine/threonine kinases that are allosterically activated by the binding of cGMP to their regulatory domains. Activated PKG phosphorylates a wide range of substrate proteins, thereby regulating their activity and leading to diverse cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function. There are two main isoforms, PKG I and PKG II, which exhibit different tissue distributions and substrate specificities.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. These channels are crucial for sensory transduction, particularly in photoreceptors (rod and cone cells) and olfactory sensory neurons. The binding of cGMP to CNG channels leads to their opening, allowing the influx of cations such as Na+ and Ca2+, which in turn alters the cell's membrane potential.

-

cGMP-Regulated Phosphodiesterases (PDEs): PDEs are a large family of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. Several PDE isoforms are regulated by cGMP. For example, PDE2 is allosterically activated by cGMP, leading to increased hydrolysis of both cAMP and cGMP. PDE3 is competitively inhibited by cGMP, leading to an increase in cAMP levels. PDE5, a cGMP-specific PDE, is a key regulator of cGMP levels in various tissues and is the target of drugs like sildenafil.

Quantitative Data for the cGMP Signaling Pathway

The following tables summarize key quantitative parameters for the interactions within the cGMP signaling pathway.

Table 1: Guanylate Cyclase Activation and Kinetics

| Enzyme | Activator | Kd/EC50 | Substrate | Km | Vmax | Reference(s) |

| Soluble Guanylate Cyclase (sGC) | Nitric Oxide (NO) | Kd: 1.2 pM - 54 nM | GTP | ~30-100 µM | Varies | |

| Particulate Guanylate Cyclase A (NPR-A) | Atrial Natriuretic Peptide (ANP) | Kd: 0.1 - 1.0 nM | GTP | ~50-200 µM | Varies |

Table 2: cGMP Effector Activation and Kinetics

| Effector | Ligand | Kd/EC50 | Substrate/Ion | Km/Conductance | Reference(s) |

| Protein Kinase G Iα (PKG Iα) | cGMP | EC50: ~0.1-0.3 µM | Peptide Substrates | Varies | |

| Protein Kinase G Iβ (PKG Iβ) | cGMP | EC50: ~1-3 µM | Peptide Substrates | Varies | |

| Rod CNG Channel (CNGA1/B1) | cGMP | EC50: ~1-5 µM | Na+, Ca2+ | ~25-50 pS | |

| Cone CNG Channel (CNGA3/B3) | cGMP | EC50: ~10-50 µM | Na+, Ca2+ | ~25-50 pS | |

| Phosphodiesterase 5 (PDE5) | cGMP | - | cGMP | Km: ~1-4 µM | |

| Phosphodiesterase 2 (PDE2) | cGMP (allosteric activator) | EC50: ~0.3 µM | cAMP | Km: ~30-50 µM |

Experimental Protocols for Studying the cGMP Pathway

This protocol describes a radiometric assay to measure the activity of guanylate cyclase by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

Materials:

-

Purified guanylate cyclase or cell/tissue lysate

-

[α-³²P]GTP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX to inhibit PDEs)

-

Activators (e.g., NO donor like SNP or DEA/NO for sGC; ANP for pGC)

-

Stopping solution (e.g., 100 mM EDTA)

-

Dowex and alumina (B75360) columns for separating cGMP from GTP

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing reaction buffer, [α-³²P]GTP, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the activator.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stopping solution and boiling for 3 minutes.

-

Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Calculate the specific activity of the enzyme (pmol cGMP/min/mg protein).

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP.

Materials:

-

Cell or tissue samples

-

0.1 M HCl for cell lysis

-

Commercially available cGMP ELISA kit (containing cGMP-HRP conjugate, cGMP antibody, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Culture and treat cells with desired stimuli.

-

Lyse the cells with 0.1 M HCl and centrifuge to remove cellular debris.

-